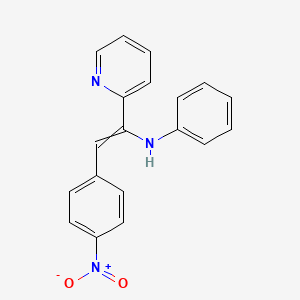![molecular formula C20H12ClNO2 B15077281 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-: is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of a fluorene core substituted with a 4-chlorophenylmethylene group and a nitro group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- typically involves the condensation of 9H-fluorene with 4-chlorobenzaldehyde in the presence of a base, followed by nitration. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Reactors: Large-scale reactors with efficient mixing
Purification: Crystallization or chromatography to purify the final product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or hydroxyl derivatives
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions
Material Science: Incorporated into polymers for enhanced properties
Biology:
Biomolecular Probes: Used in the development of fluorescent probes for biological imaging
Medicine:
Drug Development: Investigated for potential pharmacological activities
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications
Mecanismo De Acción
The mechanism of action of 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorene core can interact with hydrophobic regions of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and molecular binding.
Comparación Con Compuestos Similares
- 9H-Fluorene, 9-methyl-
- 9H-Fluorene, 9-methylene-
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
Comparison:
- 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- is unique due to the presence of both a nitro group and a 4-chlorophenylmethylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C20H12ClNO2 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
9-[(4-chlorophenyl)methylidene]-2-nitrofluorene |
InChI |
InChI=1S/C20H12ClNO2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(23)24)12-20(18)19/h1-12H |
Clave InChI |
OCNWYTXNTVILNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


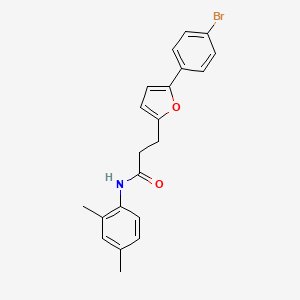
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
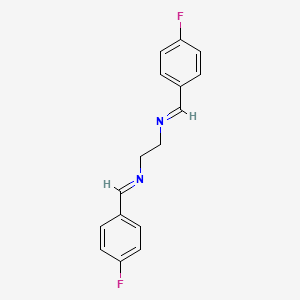
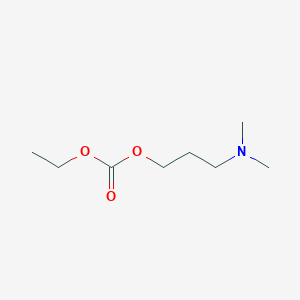
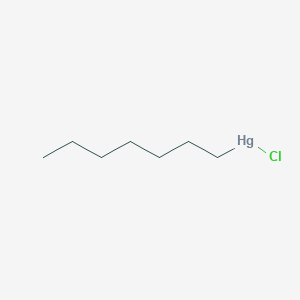
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
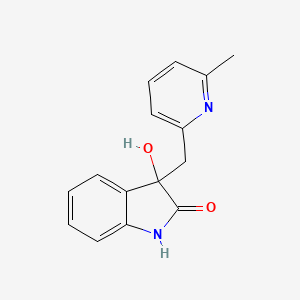

![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
![4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
![2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
